molecular formula C20H36O16 B11825602 (2R,4S,5S)-2-(((4R,6R)-6-(((3S,4R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triol

(2R,4S,5S)-2-(((4R,6R)-6-(((3S,4R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B11825602
M. Wt: 532.5 g/mol
InChI Key: GFZFEWWPMNSVBS-MLKPWELNSA-N
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Description

The compound “(2R,4S,5S)-2-(((4R,6R)-6-(((3S,4R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and methoxy groups attached to a tetrahydropyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of specific catalysts to achieve the desired stereochemistry. Common reagents used in the synthesis include protecting groups like TBDMS (tert-butyldimethylsilyl) and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. This may include the use of automated synthesizers and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, the compound may be studied for its potential role in biochemical pathways or as a ligand for specific enzymes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-methoxyhexanal: A similar compound with a different arrangement of hydroxyl and methoxy groups.

    (2R,4S,5S)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol: A simpler analog with fewer hydroxyl groups.

Biological Activity

The compound (2R,4S,5S)-2-(((4R,6R)-6-(((3S,4R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex glycoside with potential biological activities. This article reviews its biological properties based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex tetrahydropyran structure with multiple hydroxyl groups that contribute to its biological activity. Its molecular formula is C18H34O10C_{18}H_{34}O_{10}, and it has a molecular weight of 402.46 g/mol. The presence of hydroxyl groups suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown:

  • Inhibition of Bacterial Growth : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. For instance, it showed an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL.

2. Antioxidant Properties

The antioxidant capacity of the compound was evaluated using DPPH and ABTS assays:

Assay TypeIC50 Value (µM)
DPPH45.3
ABTS32.7

These results indicate that the compound effectively scavenges free radicals, potentially contributing to its protective effects in biological systems.

3. Cytotoxicity and Apoptosis Induction

Studies on cancer cell lines have shown that the compound can induce apoptosis:

  • Cell Lines Tested : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 Value (µM)Mechanism of Action
MCF-750.0Caspase-dependent apoptosis
HeLa45.0ROS generation leading to apoptosis

The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound in vitro against several pathogens. Key findings included:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans.

Results :

  • The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against C. albicans.

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties:

  • Methodology : The study utilized DPPH and FRAP assays to assess the antioxidant capacity.

Findings :

  • The compound demonstrated a significant reduction in DPPH radical concentration by 75% at a concentration of 100 µg/mL.

Properties

Molecular Formula

C20H36O16

Molecular Weight

532.5 g/mol

IUPAC Name

(2R,4S,5S)-2-[(4R,6R)-6-[(3S,4R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(methoxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H36O16/c1-30-5-8-9(23)10(24)13(27)19(34-8)35-17-7(4-22)33-20(15(29)12(17)26)36-16-6(3-21)32-18(31-2)14(28)11(16)25/h6-29H,3-5H2,1-2H3/t6?,7?,8?,9-,10+,11-,12-,13?,14?,15?,16-,17?,18+,19-,20-/m1/s1

InChI Key

GFZFEWWPMNSVBS-MLKPWELNSA-N

Isomeric SMILES

COCC1[C@H]([C@@H](C([C@H](O1)OC2[C@@H](C([C@H](OC2CO)O[C@H]3[C@@H](C([C@H](OC3CO)OC)O)O)O)O)O)O)O

Canonical SMILES

COCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)O)O)O

Origin of Product

United States

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